![molecular formula C20H32N4O3S B123088 1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea CAS No. 143214-66-8](/img/structure/B123088.png)
1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea
概要
説明
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a sulfonyl group and two cycloheptyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 4-Cycloheptylaminopyridine: This intermediate can be synthesized by reacting 4-chloropyridine with cycloheptylamine under suitable conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.
Sulfonylation: The 4-Cycloheptylaminopyridine is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Urea Formation: The final step involves the reaction of the sulfonylated intermediate with cycloheptyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
Biology: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonyl and urea functionalities.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and urea groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
N-((4-Cyclohexylaminopyrid-3-yl)sulfonyl)-N’-(cyclohexyl)urea: Similar structure but with cyclohexyl groups instead of cycloheptyl groups.
N-((4-Cyclopentylaminopyrid-3-yl)sulfonyl)-N’-(cyclopentyl)urea: Similar structure but with cyclopentyl groups instead of cycloheptyl groups.
N-((4-Cyclooctylaminopyrid-3-yl)sulfonyl)-N’-(cyclooctyl)urea: Similar structure but with cyclooctyl groups instead of cycloheptyl groups.
Uniqueness
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N’-(cycloheptyl)urea is unique due to the presence of cycloheptyl groups, which can impart distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
特性
CAS番号 |
143214-66-8 |
|---|---|
分子式 |
C20H32N4O3S |
分子量 |
408.6 g/mol |
IUPAC名 |
1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25) |
InChIキー |
DWUSHNAJJBZDFT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
正規SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
Key on ui other cas no. |
143214-66-8 |
同義語 |
BM 27 BM-27 N-((4-cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
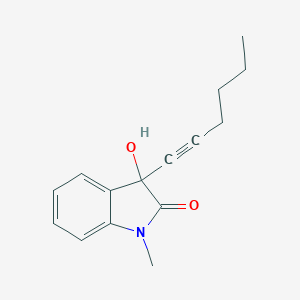
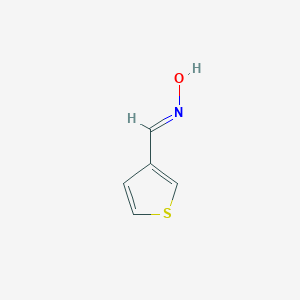
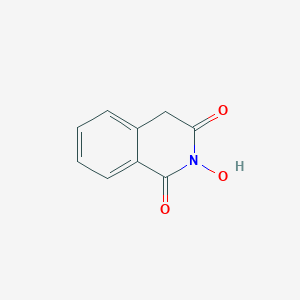

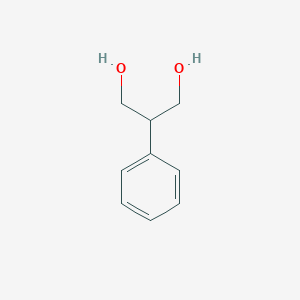



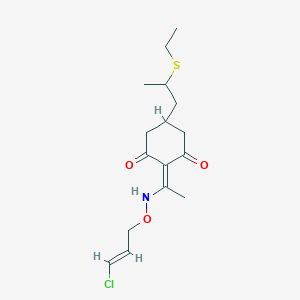
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
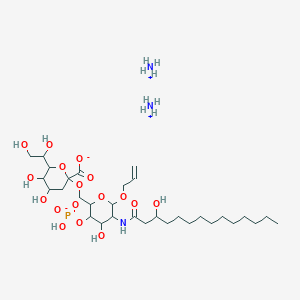

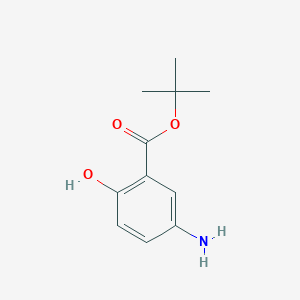
![N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate](/img/structure/B123051.png)
